molecular formula C17H15N3OS2 B12038823 1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone CAS No. 385787-69-9

1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B12038823
CAS No.: 385787-69-9
M. Wt: 341.5 g/mol
InChI Key: WXBKHOYDZAUSRM-UHFFFAOYSA-N
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Description

1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound featuring a phenyl group, a triazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions One common method starts with the preparation of the triazole ring, which can be synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound The thiophene moiety is then introduced through a substitution reaction, followed by the addition of the phenyl group via a Friedel-Crafts acylation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the reactions proceed under mild conditions, minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the triazole ring or the thiophene moiety, leading to partially or fully reduced products.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of 1,2,4-triazole derivatives. For instance, research indicates that compounds containing the triazole ring exhibit significant antifungal and antibacterial activities. The specific compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and proliferation.

Table 1: Antimicrobial Efficacy of Triazole Derivatives

CompoundTarget OrganismActivityReference
1-Phenyl-2-{...}E. coliEffective
1-Phenyl-2-{...}S. aureusModerate
1-Phenyl-2-{...}C. albicansEffective

Antiviral Properties

The antiviral potential of triazole derivatives has also been explored. Compounds similar to 1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone have demonstrated activity against viruses such as herpes simplex virus (HSV) and coronaviruses. The mechanism often involves interference with viral replication processes.

Table 2: Antiviral Activity of Related Compounds

CompoundVirus TypeActivityReference
1,3,4-Oxadiazole DerivativeHSVSignificant Inhibition
Triazole AnalogFCoVModerate Inhibition

Herbicidal Activity

The compound's structure suggests potential herbicidal properties. Research into similar triazole compounds has shown that they can act as effective herbicides by inhibiting specific biochemical pathways in plants. This application is particularly relevant in developing sustainable agricultural practices.

Table 3: Herbicidal Efficacy of Triazole Compounds

CompoundTarget Weed SpeciesEfficacy LevelReference
Triazole AAmaranthus spp.High
Triazole BCynodon dactylonModerate

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Computational studies have elucidated its binding affinities and interactions at a molecular level, providing insights into how modifications to its structure can enhance efficacy.

Case Studies

Several case studies have documented the synthesis and evaluation of this compound and its analogs:

  • Synthesis and Biological Evaluation : A study synthesized various triazole derivatives and assessed their antimicrobial properties against a range of pathogens. The findings suggested that modifications in the side chains significantly influenced antimicrobial activity.
  • Field Trials : Preliminary field trials demonstrated the effectiveness of triazole-based herbicides in controlling weed populations without adversely affecting crop yield.

Mechanism of Action

The mechanism of action of 1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activities or disrupting metal-dependent processes. The phenyl and thiophene moieties can interact with hydrophobic pockets in proteins, affecting their function. The sulfanyl group can form covalent bonds with nucleophilic sites, leading to irreversible modifications of biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
  • 1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanone
  • 1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring and thiophene moiety provides a versatile platform for further functionalization and exploration in various scientific fields.

This compound’s unique structure and properties make it a valuable subject of study in both academic and industrial research.

Biological Activity

1-Phenyl-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a novel compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound features a unique structural framework that includes a triazole ring, a phenyl group, and a sulfanyl moiety, contributing to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3OSC_{17}H_{15}N_3OS. Its structure can be represented as follows:

Structure C17H15N3OS\text{Structure }\text{C}_{17}\text{H}_{15}\text{N}_3\text{O}\text{S}

This compound's synthesis typically involves multi-step organic reactions that integrate various functional groups to enhance its biological properties.

Antifungal Activity

The triazole core is well-documented for its antifungal properties. Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against various pathogens. For instance, the compound has shown promising results in inhibiting the growth of fungi responsible for invasive infections, which is crucial given the rising resistance to conventional antifungal agents .

Anticancer Activity

Research indicates that compounds containing the triazole nucleus can exhibit anticancer properties. Specifically, studies have reported that certain derivatives of 1,2,4-triazoles possess anti-proliferative effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) with IC50 values below 25 μM . The mechanism of action is believed to involve the disruption of cellular processes essential for tumor growth.

Antimicrobial Activity

In addition to antifungal and anticancer activities, this compound has been evaluated for its antimicrobial properties. Various studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring enhances its interaction with microbial targets .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The following table summarizes key structural components and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
1-(4-Bromophenyl)-2-{[4-(5-methylphenyl)-5-(triazol)]sulfanyl}ethanoneBromophenyl and triazoleAntifungal
5-(Thiophen) - 4H - 1, 2, 4 - triazole derivativesThiophene and triazoleAnticancer
4-Methylphenoxy derivatives of triazolesMethylphenoxy and triazoleAntimicrobial

The presence of specific substituents on the triazole ring significantly influences the compound's efficacy and selectivity against various biological targets.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Antifungal Efficacy : A study involving a series of triazole compounds showed that those with thiophene substitutions had enhanced antifungal activity against resistant strains of Candida species.
  • Cancer Cell Line Studies : In vitro tests on MCF-7 and HepG2 cell lines demonstrated that compounds similar to 1-phenyl-2-{[4-(prop-2-en-1-y)-5-(thiophen-2-y)-4H -1, 2, 4 -triazol -3 - yl]sulfanyl}ethanone exhibited significant cytotoxicity compared to standard chemotherapeutics.
  • Antimicrobial Screening : A comprehensive evaluation against a panel of bacterial strains revealed notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Properties

CAS No.

385787-69-9

Molecular Formula

C17H15N3OS2

Molecular Weight

341.5 g/mol

IUPAC Name

1-phenyl-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C17H15N3OS2/c1-2-10-20-16(15-9-6-11-22-15)18-19-17(20)23-12-14(21)13-7-4-3-5-8-13/h2-9,11H,1,10,12H2

InChI Key

WXBKHOYDZAUSRM-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

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